molecular formula C18H16ClN5O2 B2774234 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone CAS No. 1326864-45-2

[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone

Katalognummer: B2774234
CAS-Nummer: 1326864-45-2
Molekulargewicht: 369.81
InChI-Schlüssel: PKRVPSCUBZXVMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c19-14-3-5-15(6-4-14)24-17(13-2-1-7-20-12-13)16(21-22-24)18(25)23-8-10-26-11-9-23/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVPSCUBZXVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethanone is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, as well as its mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H20ClN5O
Molecular Weight 417.9 g/mol
LogP 4.2182
Polar Surface Area 59.771 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

Synthesis

The synthesis of this compound typically involves multi-step processes, including cycloaddition reactions between azides and alkynes to form the triazole ring. Subsequent substitution reactions introduce the chlorophenyl and pyridinyl groups, enhancing the compound's bioactivity and stability .

Anticancer Activity

Numerous studies have investigated the anticancer potential of triazole derivatives. The specific compound has shown promising results against various cancer cell lines. For instance:

  • Cell Viability Assays : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values reported at sub-micromolar concentrations .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. This is associated with increased levels of reactive oxygen species (ROS) and inhibition of critical signaling pathways such as Notch-AKT .

Antimicrobial and Antifungal Activity

Research indicates that compounds within the triazole class exhibit broad-spectrum antimicrobial properties:

  • Antimicrobial Testing : The compound has been tested against various bacterial strains and fungi, showing notable inhibition zones in agar diffusion assays. For example, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity:

  • Chlorophenyl Group : Enhances lipophilicity and may improve membrane permeability, contributing to its effectiveness against cancer cells.
  • Pyridinyl Group : Increases interaction with biological targets due to its nitrogen atom, which can participate in hydrogen bonding.

Case Studies

Several case studies highlight the biological efficacy of similar triazole derivatives:

  • Study on ZQL-4c : A derivative similar to our compound showed significant anticancer effects by inducing apoptosis in breast cancer cells through oxidative stress mechanisms .
  • Ultrasound-Assisted Synthesis : A recent study synthesized various triazole derivatives using ultrasound techniques, achieving high yields and demonstrating their anticancer activities against HepG2 liver cancer cells with varying potencies based on structural modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethanone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

Functional Group Introduction : Sequential coupling of the 4-chlorophenyl and pyridin-3-yl groups via Suzuki-Miyaura cross-coupling .

Morpholine Incorporation : Amide bond formation using morpholine-4-carbonyl chloride under anhydrous conditions .

  • Optimization Parameters :
  • Temperature : Maintain 60–80°C during cycloaddition to avoid side reactions.
  • Catalyst Load : 10 mol% Cu(I) for triazole formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization for final product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions. For example, pyridin-3-yl protons appear as distinct doublets (δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve anisotropic displacement parameters (ADPs) and hydrogen bonding networks. Example: Monoclinic space group P21/cP2_1/c with Z=4Z = 4, similar to related triazole derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., m/zm/z 423.0821 for [M+H]⁺) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can structural ambiguities in the compound be resolved using computational and crystallographic methods?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELXL’s TWIN and HKLF5 commands for handling twinned data or partial occupancy . For example, refine anisotropic displacement parameters with R1<5%R_1 < 5\% for high-resolution datasets .
  • DFT Calculations : Compare experimental (X-ray) bond lengths/angles with B3LYP/6-31G(d) optimized geometries to identify steric strain or electronic effects .
  • Electron Density Maps : Analyze residual density peaks (>0.3 eÅ⁻³) in WinGX to detect disordered solvent or counterions .

Q. How do molecular conformation and crystal packing influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Intermolecular Interactions :
Interaction TypeDistance (Å)Example from Evidence
π-π Stacking3.4–3.8Pyridinyl-chlorophenyl
C–H···O/N2.6–3.0Morpholine O···H–C triazole
  • Conformational Analysis : Use Mercury CSD to compare torsion angles (e.g., dihedral angle between triazole and pyridine: 15–25°) .
  • Stability Implications : Strong hydrogen bonds (e.g.e.g., N–H···O) reduce hydrolysis susceptibility under acidic conditions .

Q. How can structure-activity relationship (SAR) studies address contradictions in bioactivity data among structural analogs?

  • Methodological Answer :

  • Key Modifications :
Analog (Source)Structural VariationBioactivity Trend
Pyridazinone vs. triazoleReduced cytotoxicity
Sulfanyl vs. methoxyEnhanced antimicrobial
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronegativity (Hammett σ) with IC₅₀ values .
  • Docking Studies : Use AutoDock Vina to map binding poses in target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies stabilize the compound under varying pH and thermal conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability suitable for long-term storage .
  • pH Stability Tests : Monitor degradation via HPLC at pH 2–12; morpholine’s basicity (pKa8.4pK_a \approx 8.4) buffers acidic degradation .
  • Lyophilization : For hygroscopic samples, lyophilize from tert-butanol/water to prevent hydrate formation .

Q. How can discrepancies in crystallographic data refinement be systematically addressed?

  • Methodological Answer :

  • Data Quality Metrics : Ensure I/σ(I)>2I/σ(I) > 2 and completeness >95% in high-resolution shells .
  • Twinned Data : Apply SHELXL’s BASF parameter to model twin fractions (e.g., BASF 0.25 for two-domain twins) .
  • Disorder Modeling : Use PART and SUMP commands to refine split positions for flexible morpholine groups .

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